![molecular formula C21H21ClN4OS B2380403 N-(4-chlorophenyl)-2-[(2-piperidin-1-ylquinazolin-4-yl)thio]acetamide CAS No. 1115469-84-5](/img/structure/B2380403.png)
N-(4-chlorophenyl)-2-[(2-piperidin-1-ylquinazolin-4-yl)thio]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chlorophenyl)-2-[(2-piperidin-1-ylquinazolin-4-yl)thio]acetamide, commonly known as CPQ, is a novel compound that has gained significant attention in the scientific community due to its potential applications in biomedical research. CPQ is a synthetic compound that belongs to the class of quinazoline derivatives and has been shown to exhibit promising biological activities, making it a potential candidate for drug discovery and development.
Aplicaciones Científicas De Investigación
Antimicrobial and Anticancer Activities : A study by Mehta et al. (2019) focused on the synthesis of derivatives of this compound and evaluated their antimicrobial and anticancer activities. The results indicated significant antimicrobial activity and good anticancer activity, though less active than standard drugs. This suggests potential applications in developing new treatments for infections and cancer (Mehta et al., 2019).
Antimicrobial Activity of Novel Piperidinyl Tetrahydrothieno[2,3-c]isoquinolines : Research by Zaki et al. (2019) synthesized a novel series of compounds related to your compound of interest. These compounds showed promising activities against various pathogenic strains of bacteria and fungi, highlighting their potential as antimicrobial agents (Zaki et al., 2019).
Therapeutic Effect against Japanese Encephalitis : Ghosh et al. (2008) reported on a derivative of this compound demonstrating significant antiviral and antiapoptotic effects in vitro, especially in the context of Japanese encephalitis. This points to potential therapeutic applications in treating viral infections (Ghosh et al., 2008).
Anticancer Activity via VEGFR-2 Inhibition : A study by Hassan et al. (2021) evaluated derivatives of the compound for anticancer activity, particularly through VEGFR-2 inhibition. Some compounds exhibited higher cytotoxic activity than known anticancer agents, suggesting potential utility in cancer treatment (Hassan et al., 2021).
Insecticidal Activity : Bakhite et al. (2014) explored the insecticidal activity of related pyridine derivatives. Their study indicated that one compound had about 4-fold the insecticidal activity of a standard insecticide, suggesting applications in pest control (Bakhite et al., 2014).
Molecular Docking and Antibacterial Activity : Singh et al. (2010) synthesized derivatives and conducted molecular docking studies to explore antibacterial activity. Their findings could be pivotal in the development of new antibacterial agents (Singh et al., 2010).
Chiral Oxazolopiperidone Lactams for Synthesis of Piperidine-Containing Natural Products : Escolano et al. (2006) studied derivatives for the enantioselective construction of piperidine-containing natural products. This work could have implications in the synthesis of complex organic compounds (Escolano et al., 2006).
Synthesis and Characterization as Antimicrobial Agents : Desai et al. (2007) synthesized and characterized new quinazolines, including derivatives of the compound , for their antimicrobial activities, contributing to the search for new antimicrobial agents (Desai et al., 2007).
Propiedades
IUPAC Name |
N-(4-chlorophenyl)-2-(2-piperidin-1-ylquinazolin-4-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN4OS/c22-15-8-10-16(11-9-15)23-19(27)14-28-20-17-6-2-3-7-18(17)24-21(25-20)26-12-4-1-5-13-26/h2-3,6-11H,1,4-5,12-14H2,(H,23,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVSNUYMHSFZNJB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC3=CC=CC=C3C(=N2)SCC(=O)NC4=CC=C(C=C4)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN4OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-2-[(2-piperidin-1-ylquinazolin-4-yl)thio]acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

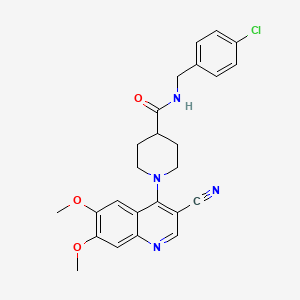

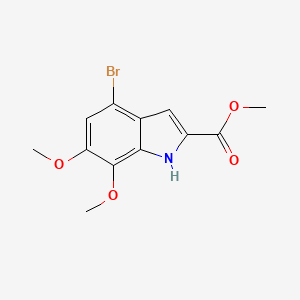
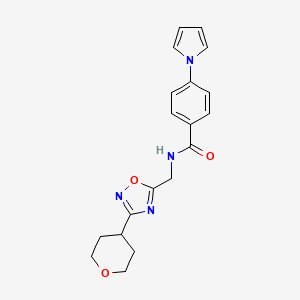
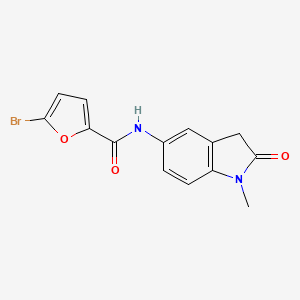
![N-[4-(dimethylamino)benzyl]-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B2380329.png)
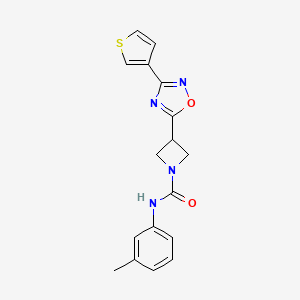
![1'-(1-methyl-2-oxo-1,2-dihydropyridine-3-carbonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2380333.png)
![4-hydroxy-3-methyl-1-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B2380334.png)
![7-Amino-6-phenylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2380335.png)


![1-[4-(5-Methyl-1,3-benzoxazol-2-yl)phenyl]methanamine](/img/structure/B2380340.png)
![3-[(2-methylbenzyl)sulfonyl]-1-(2-oxo-2-pyrrolidin-1-ylethyl)-1H-indole](/img/structure/B2380342.png)